Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester

Description

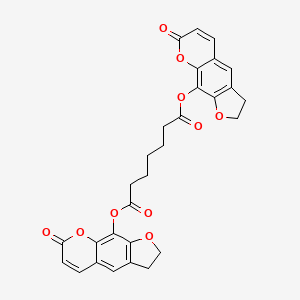

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester is a complex diester comprising two fused heterocyclic moieties linked via a heptanedioic acid backbone. Each ester group is derived from 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-ol, a coumarin derivative fused with a furan ring. The heptanedioic acid chain may influence lipophilicity, bioavailability, and metabolic stability compared to shorter-chain analogs .

Properties

CAS No. |

64508-91-4 |

|---|---|

Molecular Formula |

C29H24O10 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

bis(7-oxo-2,3-dihydrofuro[3,2-g]chromen-9-yl) heptanedioate |

InChI |

InChI=1S/C29H24O10/c30-20(38-28-24-18(10-12-34-24)14-16-6-8-22(32)36-26(16)28)4-2-1-3-5-21(31)39-29-25-19(11-13-35-25)15-17-7-9-23(33)37-27(17)29/h6-9,14-15H,1-5,10-13H2 |

InChI Key |

FEYFEJZUUDYBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C3C=CC(=O)OC3=C2OC(=O)CCCCCC(=O)OC4=C5C(=CC6=C4OCC6)C=CC(=O)O5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis involves the formation of ester bonds between the two carboxyl groups of heptanedioic acid and the hydroxyl groups present on the 2,3-dihydro-7-oxo-7H-furobenzopyran moieties. The key steps include:

- Activation of heptanedioic acid or its derivatives to a more reactive intermediate (e.g., acid chloride, anhydride, or active ester).

- Coupling with the benzopyran alcohol derivative under controlled conditions to form the bis-ester.

- Purification and characterization of the final product.

Activation of Heptanedioic Acid

Several methods have been reported for activating heptanedioic acid to facilitate esterification:

Esterification with 2,3-Dihydro-7-oxo-7H-furobenzopyran Derivatives

The coupling of the activated heptanedioic acid derivative with the benzopyran alcohol involves:

- Solvent systems: Commonly methanol, ethanol, or anhydrous solvents like dichloromethane or THF.

- Catalysts: Acid catalysts such as hydrochloric acid for direct esterification or base catalysts for activated ester coupling.

- Temperature: Typically room temperature to reflux conditions depending on activation method.

- Time: From several hours to overnight reactions to ensure complete conversion.

Example experimental procedure (adapted from related ester syntheses):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Activation of heptanedioic acid | Heptanedioic acid + DCC + NHS in THF, stirred 18 h at 20°C | Formation of bis(NHS) ester |

| Coupling with benzopyran alcohol | Addition of 2,3-dihydro-7-oxo-7H-furobenzopyran-9-ol, stirred 12-24 h at room temperature | Formation of bis(ester) compound |

| Work-up | Filtration to remove dicyclohexylurea, solvent evaporation, purification by flash chromatography | Pure target compound |

Alternative Methods and Notes

- Direct esterification: Heating heptanedioic acid with benzopyran alcohol in the presence of acid catalysts such as HCl in methanol or ethanol can yield the ester, but yields may be moderate due to equilibrium limitations.

- Use of metal catalysts: Transition metal complexes (e.g., cobalt acetate complexes) have been reported to facilitate esterification and crosslinking reactions involving dicarboxylic acids and polyphenolic compounds, potentially applicable here.

- pH and solvent effects: Maintaining neutral to slightly acidic pH and choosing solvents that dissolve both reactants improve reaction efficiency and product purity.

Data Tables Summarizing Key Preparation Findings

| Parameter | Details |

|---|---|

| Starting materials | Heptanedioic acid (CAS 111-16-0), 2,3-dihydro-7-oxo-7H-furobenzopyran-9-ol |

| Activation reagents | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), thionyl chloride |

| Solvents | Tetrahydrofuran (THF), methanol, ethanol, dichloromethane |

| Reaction temperature | 20°C to reflux (60-110°C depending on method) |

| Reaction time | 12-24 hours |

| Typical yields | 68-71% for DCC/NHS activation followed by coupling; up to quantitative with metal catalysts |

| Purification methods | Filtration, solvent evaporation, flash chromatography |

| Characterization | NMR (1H, 13C), IR spectroscopy, LC-MS, HPLC |

Research Findings and Analytical Data

- NMR Spectroscopy: Confirms ester formation by characteristic shifts in methylene protons adjacent to ester groups and aromatic protons of benzopyran rings.

- IR Spectroscopy: Ester carbonyl stretch typically observed near 1735 cm^-1, distinct from acid carbonyls (~1700 cm^-1), confirming esterification.

- Mass Spectrometry: Molecular ion peaks consistent with the bis-ester molecular weight confirm successful synthesis.

- Purity: Achieved through chromatographic techniques, with purity >95% reported in optimized methods.

Chemical Reactions Analysis

Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that compounds similar to Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester exhibit significant antioxidant properties. Antioxidants are essential in preventing oxidative stress in biological systems and have implications in the treatment of various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Properties

Studies have shown that derivatives of this compound may possess anti-inflammatory effects. These properties can be beneficial in developing new treatments for inflammatory diseases such as arthritis and asthma .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research suggests that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Industrial Applications

1. Pharmaceuticals

Given its biological activities, this compound is of interest in pharmaceutical research. It could be utilized in the synthesis of new drugs targeting oxidative stress-related conditions or infections caused by resistant pathogens .

2. Cosmetic Formulations

The antioxidant properties of this compound make it suitable for incorporation into cosmetic products aimed at skin protection and anti-aging effects. Its ability to neutralize free radicals can enhance the stability and efficacy of cosmetic formulations .

Case Studies

Mechanism of Action

The mechanism of action of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Aliphatic Diesters

Dimethyl Heptanedioate (CAS 1732-08-7)

- Structure : A simple diester of heptanedioic acid with methyl groups.

- Properties : Lower molecular weight (216.23 g/mol) and higher volatility compared to the target compound. Primarily used as a plasticizer or intermediate in polymer synthesis .

| Property | Target Compound | Dimethyl Heptanedioate |

|---|---|---|

| Molecular Weight | ~604.5 g/mol (estimated) | 216.23 g/mol |

| Functional Groups | Furobenzopyran esters | Methyl esters |

| Applications | Potential pharmaceuticals | Industrial polymers/plasticizers |

Furobenzopyran Derivatives

9-Hydroxy-2-(2-hydroxypropan-2-yl)-2H,3H,7H-furo[3,2-g]chromen-7-one (CAS 13895-92-6)

- Structure: Features a hydroxy-substituted furochromenone core but lacks esterification with a diacid.

- Properties: Polar hydroxy groups enhance water solubility but reduce membrane permeability.

- Key Differences : The target compound’s esterification may improve pharmacokinetics (e.g., prolonged half-life) by reducing rapid renal clearance.

| Property | Target Compound | 9-Hydroxy-furochromenone |

|---|---|---|

| Solubility | Low (lipophilic esters) | Moderate (hydroxy groups) |

| Bioactivity | Anticipated broad-spectrum activity | Limited data |

| Metabolic Stability | Likely higher (ester hydrolysis required) | Lower (direct excretion) |

Research Findings and Implications

- Pharmacological Potential: The furobenzopyran moiety aligns with coumarin-based drugs (e.g., warfarin), suggesting anticoagulant or anticancer applications. Esterification may modulate toxicity and selectivity .

- Industrial Relevance : Unlike industrial diesters (e.g., dimethyl heptanedioate), the target compound’s complexity limits large-scale use but highlights niche biomedical applications .

Q & A

Basic Synthesis: What are the optimal methods for synthesizing heptanedioic acid bis-esters with furo-benzopyran moieties?

Answer:

The synthesis typically involves a two-step esterification process:

Activation of heptanedioic acid : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to generate an active ester intermediate.

Nucleophilic substitution : React the activated diacid with the hydroxyl group of 2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-9-ol under anhydrous conditions. Catalytic DMAP or pyridine enhances reaction efficiency .

Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purify via column chromatography (C18 reverse-phase for polar byproducts).

Advanced Synthesis: How can regioselectivity challenges be addressed when coupling bulky furo-benzopyran derivatives to heptanedioic acid?

Answer:

Regioselectivity is influenced by steric hindrance and electronic effects:

- Steric mitigation : Use bulky solvents (e.g., DMF) to reduce aggregation of aromatic moieties.

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing undesired bis-adducts.

- Protecting groups : Temporarily protect reactive hydroxyls on the benzopyran system with tert-butyldimethylsilyl (TBS) groups, followed by deprotection post-esterification .

Structural Characterization: Which spectroscopic techniques are most reliable for confirming the ester linkages and fused-ring system?

Answer:

- NMR :

- HRMS : Confirm molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm error.

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

Data Contradiction: How to resolve discrepancies in observed vs. predicted NMR shifts for rotational isomers?

Answer:

Rotational isomers (e.g., due to restricted rotation around ester bonds) can cause split peaks or unexpected multiplicities:

- Variable-temperature NMR : Heat the sample to 60°C to coalesce split signals into singlets.

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

- 2D NOESY : Detect spatial proximity between protons on the benzopyran and heptanedioic acid moieties .

Stability Profiling: How does the compound degrade under physiological pH conditions, and how can stability be improved?

Answer:

- Degradation pathways : Hydrolysis of ester bonds at pH >7.5, accelerated by nucleophilic attack (e.g., OH⁻ ions).

- Stabilization strategies :

Biological Activity: What in vitro assays are suitable for evaluating the compound’s interaction with cellular targets?

Answer:

- Fluorescence quenching : Assess binding to serum albumin (HSA) via Stern-Volmer plots.

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Cellular uptake : Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled derivative) .

Advanced Analytical Challenges: How to quantify trace impurities in the compound using HPLC?

Answer:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).

- Detection : UV at 254 nm (for aromatic systems) and 210 nm (for ester carbonyls).

- Validation : Spike samples with synthetic impurities (e.g., mono-ester byproduct) to confirm retention times .

Stereochemical Resolution: What methods are effective for separating diastereomers formed during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.